Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester (9CI); Desoxycarbadox; Methyl 3-(2-quinoxalinylmethylene)carbazate

Catalog No.
S12165471
CAS No.
M.F
C11H10N4O2
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboxylic acid, (2-quinoxalinylmethylene...

Product Name

Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester (9CI); Desoxycarbadox; Methyl 3-(2-quinoxalinylmethylene)carbazate

IUPAC Name

methyl N-[(Z)-quinoxalin-2-ylmethylideneamino]carbamate

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7-

InChI Key

SOEMFPLGOUBPJQ-QPEQYQDCSA-N

Canonical SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1

Isomeric SMILES

COC(=O)N/N=C\C1=NC2=CC=CC=C2N=C1

Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester, also known as Desoxycarbadox or Methyl 3-(2-quinoxalinylmethylene)carbazate, is a synthetic compound belonging to the class of hydrazinecarboxylic acids. Its chemical formula is C11H10N4O2C_{11}H_{10}N_{4}O_{2} with a molecular weight of approximately 230.22 g/mol. This compound features a quinoxaline moiety, which is significant for its biological activity and applications in medicinal chemistry. The compound's structure includes a hydrazine functional group, which contributes to its reactivity and potential therapeutic effects.

Including:

  • Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
  • Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding acid.
  • Reduction Reactions: The hydrazine functional group can be reduced to form amines.

These reactions are essential for modifying the compound for various applications in drug development and synthesis.

Desoxycarbadox is notably recognized for its antibiotic properties, particularly as a metabolite of carbadox, which is used in veterinary medicine. It has been studied for its potential tumorigenic activity in animal models, particularly in rats, where it has shown significant effects related to carcinogenicity. The compound's mechanism of action may involve interference with bacterial protein synthesis, making it effective against a range of gram-positive bacteria.

The synthesis of hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester can be achieved through several methods:

  • Condensation Synthesis: Reacting 2-quinoxalinylmethylene hydrazinecarboxylic acid with methanol under acidic conditions to form the methyl ester.
  • Direct Esterification: Using methanol and an appropriate catalyst to esterify the carboxylic acid group directly.
  • Multi-step Synthesis: Starting from simpler precursors such as quinoxaline derivatives and hydrazine derivatives, followed by cyclization and esterification steps.

These methods enable the production of the compound in varying purities and yields depending on the conditions employed.

Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester has several applications:

  • Veterinary Medicine: Used primarily as an antibiotic in livestock to prevent infections.
  • Pharmaceutical Research: Investigated for potential anticancer properties due to its structural similarity to other known antitumor agents.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Studies investigating the interactions of Desoxycarbadox have highlighted its role in modulating biological pathways related to cancer development. For instance, it has been shown to interact with cellular mechanisms involved in tumorigenesis and antibiotic resistance. Additionally, research indicates that it may influence metabolic pathways that could lead to adverse effects when used in agricultural settings.

Several compounds share structural similarities with hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
CarbadoxC12H12N4O4C_{12}H_{12}N_{4}O_{4}A known antibiotic with broader spectrum activity; precursor to Desoxycarbadox.
1-DesoxycarbadoxC15H13NO6C_{15}H_{13}N_{O6}A metabolite of Carbadox; exhibits similar biological properties but different efficacy profiles.
Hydrazinecarboxylic acid, ethyl esterC2H6N2O2C_{2}H_{6}N_{2}O_{2}A simpler ester derivative; used in various organic syntheses but lacks the quinoxaline moiety.
Hydrazinecarboxylic acid, 2-(9-acridinyl)-, methyl esterC15H13N3OC_{15}H_{13}N_{3}OContains acridine instead of quinoxaline; studied for different biological activities.

The unique presence of the quinoxaline structure in hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester differentiates it from these similar compounds and contributes to its specific biological activities and applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

230.08037557 g/mol

Monoisotopic Mass

230.08037557 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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